

Technical Guide: 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl Chloride[1]

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Compound of Interest

Compound Name: 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B13198498

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Executive Summary

4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride (CAS 2059994-72-6) is a high-value heterocyclic building block characterized by its dual-electrophilic nature.[1] It features two distinct reactive centers: a highly reactive sulfonyl chloride group at the C5 position and an alkylating chloromethyl group at the C4 position. This bifunctionality allows for the rapid construction of complex bicyclic systems and functionalized sulfonamides, making it a critical intermediate in the development of antiviral, anticancer, and agrochemical agents.

This guide provides a comprehensive technical analysis of its chemical properties, reactivity profiles, and handling protocols, designed for medicinal chemists and process scientists.

Part 1: Chemical Identity & Physical Characterization[1][2]

Core Identification

Property	Detail
Chemical Name	4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride
CAS Number	2059994-72-6
Molecular Formula	C ₄ H ₂ Cl ₂ NO ₂ S ₂
Molecular Weight	266.55 g/mol
SMILES	<chem>ClCC1=C(S(Cl)(=O)=O)SC=N1</chem>
Structure Class	Heteroaromatic Sulfonyl Chloride

Physical Properties (Predicted & Analog-Based)

Note: Specific physical data for this intermediate is rare in open literature.^[1] Values below are derived from structurally homologous thiazole sulfonyl chlorides.

Property	Value / Characteristic
Physical State	Crystalline Solid (typically off-white to pale yellow)
Melting Point	60–80 °C (Predicted range based on 2-acetamido analogs)
Solubility	Soluble in DCM, THF, Acetonitrile, Ethyl Acetate. ^[1] Reacts violently with water.
Stability	Moisture sensitive (hygroscopic). Prone to hydrolysis to sulfonic acid.
Storage	-20°C under inert atmosphere (Argon/Nitrogen).

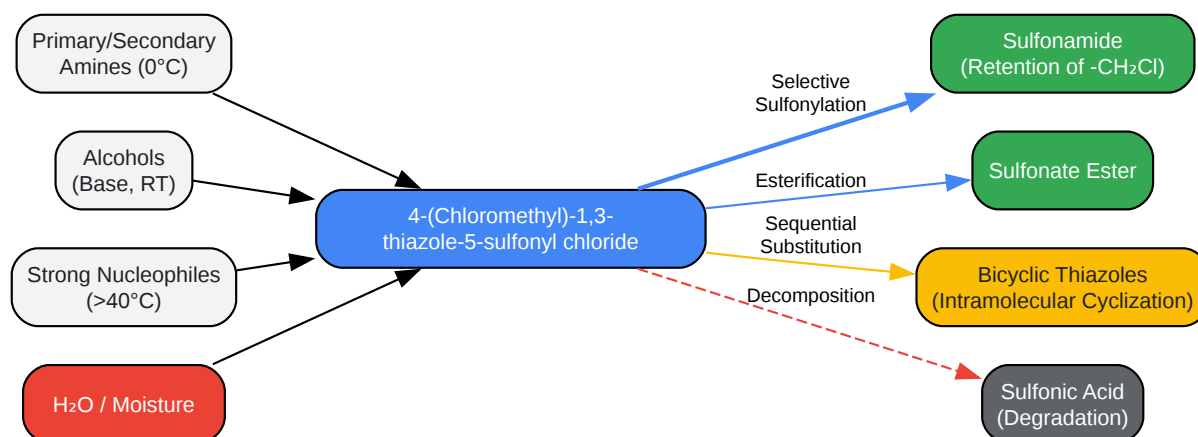
Part 2: Structural Analysis & Reactivity Profile^[1]

The utility of this compound lies in the orthogonality of its two electrophilic sites. Understanding the reactivity difference between the sulfonyl chloride and the chloromethyl group is essential for selective functionalization.

Reactivity Map[1]

- **Sulfonyl Chloride (C5):** The most reactive site. It undergoes rapid nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonates, and thiosulfonates. This reaction is typically kinetically favored at low temperatures (0°C to RT).
- **Chloromethyl (C4):** A classic alkylating agent. It is susceptible to S_N2 reactions but is generally less reactive than the sulfonyl chloride. It requires higher temperatures or stronger nucleophiles to react efficiently.
- **Thiazole Core:** The 1,3-thiazole ring is electron-deficient due to the electron-withdrawing sulfonyl group, making the C2 position susceptible to nucleophilic aromatic substitution (S_NAr) under forcing conditions, though this is a secondary pathway.

Visualization: Reactivity Pathways



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Caption: Chemoselective pathways.[1] Blue paths indicate primary reactivity (Sulfonylation); Yellow indicates secondary cyclization; Red indicates degradation.

Part 3: Synthetic Utility & Protocols

Synthesis of the Core Scaffold

The most reliable route to thiazole-5-sulfonyl chlorides is the oxidative chlorination of the corresponding thiol or disulfide.[1] Direct chlorosulfonation of the thiazole ring is often too harsh and lacks regioselectivity.

General Reaction Scheme: Thiazole-5-thiol + Cl₂ (g) + AcOH/H₂O → Thiazole-5-SO₂Cl + HCl[1]

Protocol: Selective Sulfonamide Formation

Objective: To functionalize the sulfonyl group while preserving the chloromethyl handle for subsequent steps.

Reagents:

- Substrate: **4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride** (1.0 equiv)[1]
- Nucleophile: Amine (1.0 - 1.1 equiv)[1]
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)
- Solvent: Anhydrous Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.1 M concentration).
- Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions at the chloromethyl site.
- Addition: Mix the amine and base in a separate vial with DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15–20 minutes.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1–2 hours. Monitor via TLC or LCMS (look for disappearance of starting material).
- Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

- Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

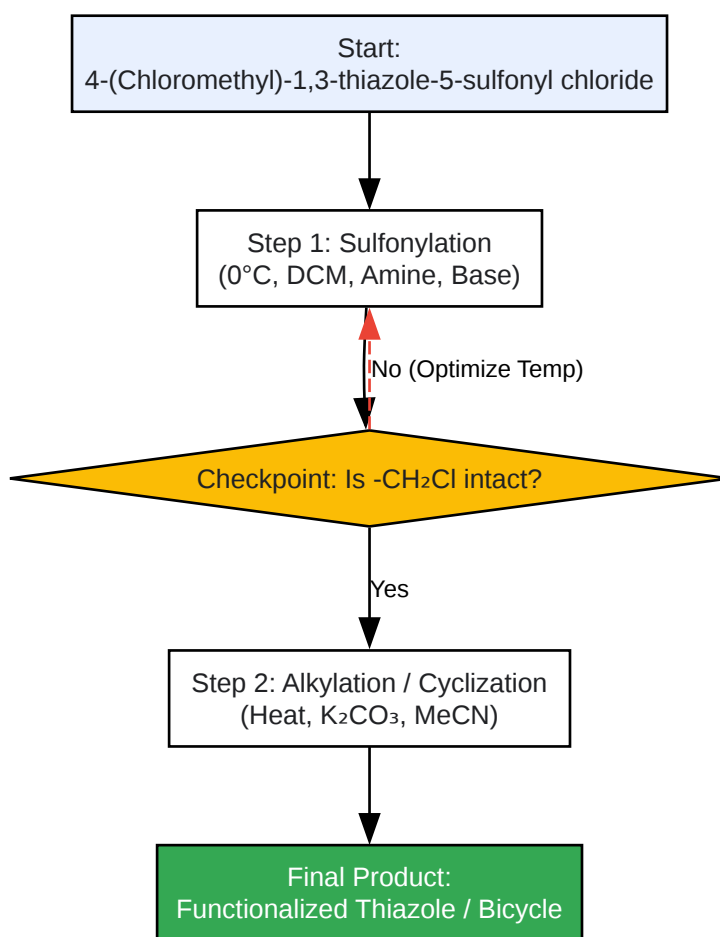
- LCMS: Mass peak should correspond to M+Amine-HCl.[1]
- NMR: The singlet for the -CH₂Cl group (~4.8 ppm) should remain intact.[1] If it shifts significantly or disappears, unwanted alkylation has occurred.

Protocol: Bicyclic Ring Closure

Objective: Utilizing both sites to form fused bicyclic systems (e.g., thiazolo-sultams).[1]

- React with a bifunctional nucleophile (e.g., amino-alcohol or diamine).
- Step 1: Sulfonylation occurs first at 0°C.
- Step 2: Add a stronger base (e.g., K₂CO₃, Cs₂CO₃) and heat to 50–60°C to force the intramolecular displacement of the chloride by the second nucleophilic tether.

Workflow Visualization



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Caption: Sequential functionalization workflow. Step 1 targets the sulfonyl group; Step 2 targets the chloromethyl group.

Part 4: Handling, Stability & Safety

Stability Concerns

Thiazole-5-sulfonyl chlorides are notoriously less stable than their phenyl counterparts.^[1] The electron-deficient nature of the thiazole ring makes the sulfonyl chloride bond highly labile.^[1]

- Hydrolysis: Rapidly degrades to sulfonic acid and HCl upon contact with atmospheric moisture.
- Thermal Instability: Decomposition can occur above 100°C, releasing SO₂.

Safety Profile (GHS)[1]

- Signal Word: DANGER
- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.
 - H290: May be corrosive to metals.[1]
 - EUH029: Contact with water liberates toxic gas (HCl).

Storage Protocols

- Container: Store in tightly sealed glass vials with Teflon-lined caps.
- Environment: Keep under Argon or Nitrogen.
- Temperature: -20°C is recommended for long-term storage.[1]
- Desiccant: Store in a secondary container with active desiccant (e.g., Drierite).

References

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. *Molecules*, 2010.[1][2][3] (Describes the oxidative chlorination of thiadiazole thiols to sulfonyl chlorides).
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- 4-(Chloromethyl)thiazole hydrochloride Properties.ChemicalBook. (Physical data for the chloromethyl thiazole precursor).

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Sources

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